8-Azidoadenosine
Overview
Description
Adenosine, 8-azido-, also known as 8-Azido-cyclic adenosine diphosphate-ribose, is a compound that has been used in scientific research .
Synthesis Analysis
The synthesis of Adenosine, 8-azido- involves the creation of an adenosine analog, probe 1, with a photoaffinity group and biotin tag . This probe was able to label and capture individual recombinant adenosine binding proteins (ABPs) with good target selectivity . Another synthesis method involves the creation of a fluorescent and photoreactive ATP analog .Molecular Structure Analysis
The molecular formula of Adenosine, 8-azido- is C10H15N8O13P3 . It has a molecular weight of 548.19 g/mol . The structure of the compound includes an adenosine core structure with a photocrosslinkable azido group attached to the 8-position .Chemical Reactions Analysis
Adenosine, 8-azido- can be incorporated into RNA by 3’-End Labeling with yeast Poly (A) Polymerase (yPAP) . It can also be used to identify protein ATP-binding sites . The resulting azide-functionalized RNA can subsequently be processed via Cu (I)-free (azide-DBCO) or Cu (I)-catalyzed (azide-alkyne) click chemistry .Physical and Chemical Properties Analysis
Adenosine, 8-azido- is a colorless to slightly yellow solution in water . It has a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 . Its spectroscopic properties include a λ max of 281 nm and ε of 13.3 L mmol-1 cm-1 (Tris-HCl pH 7.5) .Scientific Research Applications
Study of Energy-Dissipating Ion Uniports in Mitochondria : Used as a photoaffinity label, 8-azido-adenosine has helped identify proteins involved in regulating energy dissipation in brown-adipose-tissue mitochondria (Heaton et al., 1978).
Analyzing cAMP-Binding Proteins : 8-azido[32P]adenosine 3':5'-monophosphate has been used to analyze cAMP-binding proteins in bovine cardiac muscle, aiding in the understanding of how these proteins are modified upon phosphorylation (Rangel‐Aldao et al., 1979).
Labeling Protein Kinase in Bovine Brain : 8-Azidoadenosine 3',5'-monophosphate has been utilized as a photoaffinity label specific for cAMP binding sites in protein kinase from bovine brain, enhancing our understanding of these binding sites (Pomerantz et al., 1975).
Studying cAMP-Dependent Protein Kinase in Zoospores : The use of 8-azido[32P]adenosine 3':5'-monophosphate in Blastocladiella emersonii zoospores has shed light on the mechanisms of cAMP-binding proteins and their role in protein kinase regulation (Gomes et al., 1983).
Understanding Adenosine Receptors in the Brain : Iontophoretically applied 2-azido analogues of adenosine 5'-triphosphate have been used to study the effects on rat cerebral cortical neurons, providing insights into central adenosine receptors (Phillis, 1981).
Labeling Bacterial F1 ATPase : 8-Azido-adenosine 5'-triphosphate has been used as a photoaffinity label for F1 ATPase from Micrococcus luteus, aiding in the study of this enzyme's function and regulation (Scheurich et al., 1978).
Studying Hormone Action : 8-Azido-adenosine derivatives have been used to study protein-nucleotide interactions in various biological systems, helping to understand the internal workings of hormone-mediated events (Khatoon et al., 1983).
Labeling of S-Adenosylhomocysteine Hydrolase : 8-azido derivatives of adenosine and cyclic AMP have been used for covalently labeling AdoHcyase, enhancing our understanding of the relationship between adenosine and cyclic AMP binding sites (Aiyar & Hershfield, 1985).
Mechanism of Action
Target of Action
The primary target of 8-Azidoadenosine is the RNA editing enzyme ADAR . ADAR, or Adenosine Deaminase Acting on RNA, is an enzyme that edits adenosine to inosine in double-stranded RNAs . This enzyme is an attractive therapeutic target for multiple cancers .
Mode of Action
This compound is an analogue of adenosine in which the hydrogen in position 8 of the adenine nucleobase is replaced by an azido group . This modification allows this compound to interact with its targets in a unique way.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of ADAR and the process of RNA editing . .
Pharmacokinetics
This compound is a crystallized or lyophilized solid . Due to its increased lipophilicity, the solubility of this compound in water or buffer is limited . It is recommended to dissolve it first in a small volume of dimethyl sulfoxide (DMSO) and then pipet it into the aqueous stock solution needed .
Result of Action
It has been directly detected in living cells, by applying cu-free azide-alkyne cycloaddition to probe camp derivatives by fluorescence light-up .
Action Environment
This compound is light-sensitive and should be kept in the dark . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .
Safety and Hazards
Future Directions
Adenosine, 8-azido- has been used in research for global-scale profiling of nucleoside and nucleotide-binding proteins . It has shown potential in enriching for nucleoside- and nucleotide-binding proteins in a complex protein mixture . This points towards a unique set of proteins that can be examined in the context of further understanding mechanisms of disease, or fundamental biological processes in general .
Biochemical Analysis
Biochemical Properties
8-Azidoadenosine is especially sensitive towards UV light, which yields an active intermediate to react with several sites of peptide amino acids and to immobilize adenosine within a given receptor pocket . The synthesis and regulation of this compound and its analogs rely on the adenosine binding proteins (ABPs). Dysregulated ABP activity contributes to numerous diseases such as cancer, metabolic disorders, and neurodegenerative diseases .
Cellular Effects
This compound 3′,5′-cyclic monophosphate (8-azido cAMP) was directly detected in living cells, by applying Cu-free azide-alkyne cycloaddition to probe cAMP derivatives by fluorescence light-up . This indicates that this compound can influence cell function by interacting with cAMP, a crucial second messenger in many cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peptide amino acids. The azido group in this compound can react with these amino acids, leading to the immobilization of adenosine within a given receptor pocket . This interaction is facilitated by the sensitivity of this compound towards UV light .
Temporal Effects in Laboratory Settings
This compound is light-sensitive and hence should be kept in the dark. If protected properly from light, this compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJLJOJCMUFWDY-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-67-2 | |
Record name | 8-Azidoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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